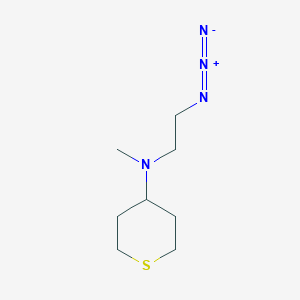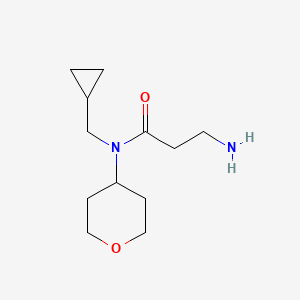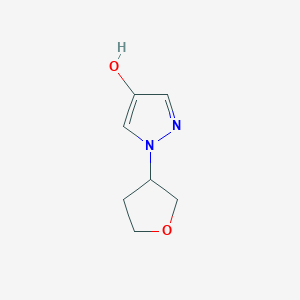
5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine
Descripción general
Descripción
5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine, also known as 5,6-DMMP, is an organic compound that is widely used in synthetic chemistry and medicinal research. It is a versatile building block for the synthesis of a variety of compounds, including those with potential therapeutic applications.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine is widely used in medicinal research due to its potential therapeutic applications. It has been used as a building block in the synthesis of various compounds, including those with potential anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a starting material for the synthesis of a variety of drugs, such as anticonvulsants, anti-depressants, and anti-viral agents. Additionally, this compound has been used for the synthesis of various imaging agents, such as contrast agents for MRI, PET, and CT scans.
Mecanismo De Acción
The exact mechanism of action of 5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as a prodrug, which is converted to an active metabolite in the body. This active metabolite is thought to interact with various cellular targets, such as enzymes, receptors, and transporters, to exert its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it is known that this compound has potential anti-inflammatory, anti-microbial, and anti-cancer activities. Additionally, it has been shown to have potential neuroprotective effects, which may be beneficial in treating various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine for lab experiments include its high yield, low cost, and versatility as a building block for the synthesis of various compounds. Additionally, its relatively simple synthesis method makes it a cost-effective method for synthesizing this compound. However, there are some limitations to using this compound for lab experiments, such as its potential toxicity and the need to use special safety precautions when handling the compound.
Direcciones Futuras
The potential therapeutic applications of 5,6-Dimethyl-2-(2-methylpropyl)pyrimidin-4-amine are still being explored, and there are numerous possible future directions for research. These include further investigation into its mechanism of action, potential therapeutic effects, and safety profile. Additionally, further research could focus on the synthesis of more complex compounds using this compound as a building block. Finally, research could focus on the development of more efficient and cost-effective methods for synthesizing this compound.
Propiedades
IUPAC Name |
5,6-dimethyl-2-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-6(2)5-9-12-8(4)7(3)10(11)13-9/h6H,5H2,1-4H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRKVYEKCFJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)